Fmoc-N-Me-D-Glu-OH Fmoc-N-Me-D-Glu-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC20435361
InChI: InChI=1S/C21H21NO6/c1-22(18(20(25)26)10-11-19(23)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,23,24)(H,25,26)/t18-/m1/s1
SMILES:
Molecular Formula: C21H21NO6
Molecular Weight: 383.4 g/mol

Fmoc-N-Me-D-Glu-OH

CAS No.:

Cat. No.: VC20435361

Molecular Formula: C21H21NO6

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-N-Me-D-Glu-OH -

Specification

Molecular Formula C21H21NO6
Molecular Weight 383.4 g/mol
IUPAC Name (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanedioic acid
Standard InChI InChI=1S/C21H21NO6/c1-22(18(20(25)26)10-11-19(23)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,23,24)(H,25,26)/t18-/m1/s1
Standard InChI Key FGKBEQMQAJSEQI-GOSISDBHSA-N
Isomeric SMILES CN([C@H](CCC(=O)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CN(C(CCC(=O)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Structure and Physicochemical Properties

Fmoc-N-Me-D-Glu-OH belongs to the class of N-methylated, Fmoc-protected amino acids. Its molecular formula is C<sub>25</sub>H<sub>29</sub>NO<sub>6</sub>, with a molecular weight of 439.50 g/mol . The compound’s stereochemistry is defined by the D-configuration at the glutamic acid α-carbon, which is critical for its resistance to proteolytic degradation . Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Fmoc-N-Me-D-Glu-OH

PropertyValueSource
CAS Number1562442-35-6
Molecular FormulaC<sub>25</sub>H<sub>29</sub>NO<sub>6</sub>
Molecular Weight439.50 g/mol
Purity≥98% (HPLC)
Solubility100 mg/0.5 mL in DMF
Storage Conditions2–8°C
Topological Polar Surface Area (TPSA)93.14 Ų
LogP (Partition Coefficient)4.44

The tert-butyl ester (OtBu) at the γ-carboxyl group serves as a temporary protecting group during SPPS, which is later cleaved under acidic conditions . The Fmoc group, removable via piperidine treatment, ensures orthogonal protection strategies during peptide elongation .

Synthesis and Manufacturing

Fmoc-N-Me-D-Glu-OH is synthesized through a multi-step process involving:

  • N-Methylation of D-Glutamic Acid: Reductive alkylation or direct methylation introduces the N-methyl group, which restricts rotational freedom and enhances peptide stability .

  • Fmoc Protection: The amine group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions .

  • tert-Butyl Esterification: The γ-carboxyl group is esterified with tert-butanol to prevent undesired side reactions during peptide coupling .

Critical quality control measures include HPLC purity assessments (>98%) and impurity profiling. Common impurities include:

  • Fmoc-β-Ala-OH (≤0.2%)

  • Fmoc-Glu(OtBu)-OH (≤0.2%)

  • Optical impurities (e.g., L-isomer, ≤0.2%) .

Applications in Peptide Science

Conformational Control in Peptide Design

The N-methyl group introduces steric hindrance, reducing hydrogen-bonding capacity and minimizing aggregation-prone β-sheet formations. This property is exploited in designing:

  • Antimicrobial peptides with enhanced solubility .

  • Therapeutic peptides resistant to enzymatic degradation .

Solid-Phase Peptide Synthesis (SPPS)

As a building block, Fmoc-N-Me-D-Glu-OH enables:

  • Side-Chain Diversification: The tert-butyl ester allows selective deprotection for conjugation with fluorescent tags or cytotoxic agents .

  • Peptide Cyclization: The D-configuration facilitates backbone modifications for macrocyclic peptides .

Table 2: Comparative Analysis of Fmoc-Protected Glutamic Acid Derivatives

DerivativeN-MethylationConfigurationKey Application
Fmoc-Glu-OHNoLStandard SPPS
Fmoc-N-Me-L-Glu(OtBu)-OHYesLProtease-resistant motifs
Fmoc-N-Me-D-Glu(OtBu)-OHYesDEnhanced metabolic stability

Recent Advancements and Future Directions

Recent studies emphasize its role in peptide-drug conjugates (PDCs), where the D-configuration improves tumor-targeting efficiency . Emerging applications include:

  • Supramolecular Hydrogels: Self-assembling peptides for drug delivery .

  • Antibody Mimetics: D-amino acids in synthetic antibody fragments .

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